1-(3-Iodophenyl)propan-1-one
Description
1-(3-Iodophenyl)propan-1-one is an aryl ketone featuring an iodine substituent at the meta position of the phenyl ring.
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(3-iodophenyl)propan-1-one |
InChI |
InChI=1S/C9H9IO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 |
InChI Key |
PZOUKTKZNDZEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine substituents (strong electron-withdrawing effect) generally yield higher efficiencies in coupling reactions compared to chlorine or bromine.
- Brominated derivatives show reduced yields under similar conditions, possibly due to steric hindrance or slower oxidative addition.
Electronic and Steric Effects
Iodine’s larger atomic radius (1.33 Å vs. 1.14 Å for bromine) may increase steric bulk, while its lower electronegativity (2.66 vs. 3.00 for chlorine) reduces electron-withdrawing effects. These properties could slow reaction kinetics but enhance halogen-bonding interactions in biological systems.
Comparison Based on Substituent Position (Meta vs. Para)
Para-substituted analogs often exhibit distinct reactivity and physical properties compared to meta isomers:
Key Observations :
- Para-substituted derivatives often show higher yields in coupling reactions, likely due to reduced steric hindrance.
- Meta-substituted compounds like this compound may face synthetic challenges but could offer unique regioselectivity in drug design.
Comparison with Non-Halogenated Propan-1-one Derivatives
Non-halogenated analogs, such as 1-(piperidin-1-yl)propan-1-one, demonstrate distinct applications:
| Compound | Biological Activity | Reference |
|---|---|---|
| 1-(Piperidin-1-yl)propan-1-one | >90% inhibition of ALDH1A1/ALDH2 at 10 μM | |
| This compound | Potential antifungal/antimicrobial activity |
Key Observations :
- Piperidine-linked derivatives exhibit enzyme inhibition, suggesting that iodine’s polarizability could enhance target binding in therapeutic contexts.
- Ferrocenyl-iodophenyl hybrids (e.g., 1-Ferrocenyl-3-((3-iodophenyl)amino)propan-1-one) show bioactivity, underscoring iodine’s role in stabilizing metal-organic complexes.
Key Observations :
- Iodine’s role in enhancing lipophilicity may improve membrane permeability, a critical factor in antifungal and anticancer applications.
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